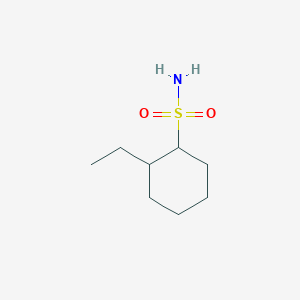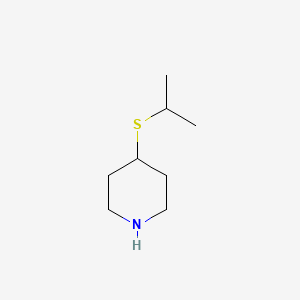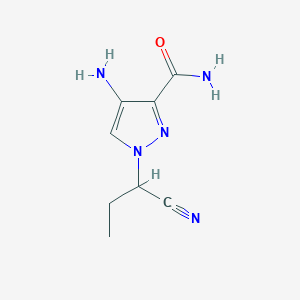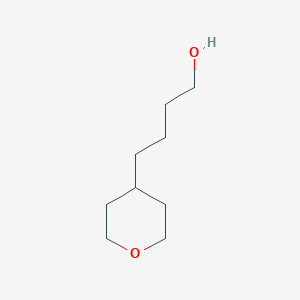
4-(Oxan-4-yl)butan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(Oxan-4-yl)butan-1-ol is an organic compound with the molecular formula C9H18O2. It is a type of alcohol that contains a tetrahydropyran ring, which is a six-membered ring containing five carbon atoms and one oxygen atom. This compound is used in various chemical reactions and has applications in different fields of scientific research .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Oxan-4-yl)butan-1-ol can be achieved through several methods. One common method involves the reaction of tetrahydropyran with butanal in the presence of a reducing agent such as sodium borohydride. The reaction typically takes place under mild conditions and yields the desired product with high purity .
Industrial Production Methods
Industrial production of this compound often involves the use of continuous flow reactors. These reactors allow for the efficient and scalable production of the compound by maintaining optimal reaction conditions and minimizing the formation of by-products .
Chemical Reactions Analysis
Types of Reactions
4-(Oxan-4-yl)butan-1-ol undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: It can be reduced to form different alcohol derivatives.
Substitution: The hydroxyl group can be substituted with other functional groups such as halides or esters.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Reagents such as thionyl chloride and phosphorus tribromide are used for substitution reactions.
Major Products Formed
The major products formed from these reactions include aldehydes, carboxylic acids, and various substituted derivatives of this compound .
Scientific Research Applications
4-(Oxan-4-yl)butan-1-ol has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is used in the study of enzyme-catalyzed reactions and metabolic pathways.
Industry: The compound is used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 4-(Oxan-4-yl)butan-1-ol involves its interaction with specific molecular targets and pathways. The compound can act as a substrate for various enzymes, leading to the formation of different products. It can also interact with cellular receptors and influence biochemical pathways, thereby exerting its effects .
Comparison with Similar Compounds
Similar Compounds
Some compounds similar to 4-(Oxan-4-yl)butan-1-ol include:
- 4-(Oxan-2-yl)butan-1-ol
- 4-(Morpholin-4-yl)butan-2-ol
- 4-(Tetrahydrofuran-2-yl)butan-1-ol .
Uniqueness
What sets this compound apart from these similar compounds is its unique tetrahydropyran ring structure, which imparts specific chemical properties and reactivity. This makes it particularly useful in certain synthetic applications and research studies .
Properties
CAS No. |
1050496-74-6 |
|---|---|
Molecular Formula |
C9H18O2 |
Molecular Weight |
158.24 g/mol |
IUPAC Name |
4-(oxan-4-yl)butan-1-ol |
InChI |
InChI=1S/C9H18O2/c10-6-2-1-3-9-4-7-11-8-5-9/h9-10H,1-8H2 |
InChI Key |
IOUCQPARGAKOPG-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCC1CCCCO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-Methyl-2-{[3-(trifluoromethyl)phenyl]methyl}pyrrolidine](/img/structure/B13257371.png)
![2-(4-Methoxyphenyl)-4H,6H,7H,8H,9H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B13257373.png)
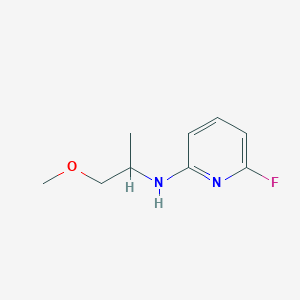
![N-{1-[4-(2-amino-1,3-thiazol-4-yl)phenyl]ethyl}acetamide](/img/structure/B13257384.png)

![8-(3-Hydroxyphenyl)-6-azaspiro[3.4]octan-5-one](/img/structure/B13257393.png)
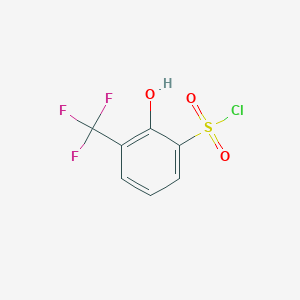

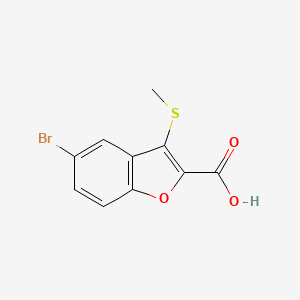
![N-[(4-bromothiophen-2-yl)methyl]aniline](/img/structure/B13257426.png)
![2,5-Diazabicyclo[2.2.1]heptane-1-carboxylic acid dihydrochloride](/img/structure/B13257437.png)
